molecular formula C7H7ClN2 B097016 4-Chlorobenzamidine CAS No. 19563-04-3

4-Chlorobenzamidine

Cat. No.: B097016
CAS No.: 19563-04-3
M. Wt: 154.6 g/mol
InChI Key: LFCUMSZYMJRUHD-UHFFFAOYSA-N
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Description

4-Chlorobenzamidine is an organic compound with the molecular formula C7H8ClN2. It is a derivative of benzamidine, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It’s known that benzamidine derivatives often interact with proteases, which play a crucial role in various biological processes .

Mode of Action

4-Chlorobenzamidine has been used to passivate surface defects in certain applications. For instance, in perovskite solar cells, it reacts with lead iodide (PbI2), forming a 1D nanorod structure and thus passivating the surface defects . This interaction suggests that this compound may bind to its targets and modify their structure or function.

Biochemical Pathways

One study suggests that it may be involved in the metabolism of perovskite solar cells . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

Its physical and chemical properties such as boiling point (2411ºC at 760mmHg), melting point (244 °C), and molecular weight (19105800) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Its use in passivating surface defects suggests that it may have a significant impact on the structural integrity and function of its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzamidine can be synthesized through the reaction of 4-chlorobenzonitrile with sodium amide in an anhydrous ethanol solution. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chlorobenzamidine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Chlorobenzamidine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to molecular targets. This substitution can enhance its inhibitory activity against certain enzymes compared to its analogs .

Properties

IUPAC Name

4-chlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCUMSZYMJRUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276822
Record name 4-chlorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19563-04-3
Record name 4-chlorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Free p-chlorobenzamidine base is prepared by addition of p-chlorobenzamidine hydrochloride (30.000 g., 0.157 mole) to a solution of sodium (3.795 g., 0.165 mole) in absolute ethanol (400 ml.) in a nitrogen atmosphere. After stirring for one hour, ethoxymethylenemalononitrile (20.151 g., 0.165 mole) is added followed by ethanol (350 ml.) to facilitate stirring. After stirring at ambient temperature for ca. 70 hours, the mixture is refluxed for ten minutes, cooled, filtered and the solid product washed with ethanol (100 ml.), water (2×50 ml.) then dried at 80° C./house vac. then at 100° C./house vac./2 hours. The yield of colorless crystals melting at 267.0°-267.5° C. (uncorr.) is 27.9 g. (77.1%). The initial product is recrystallized from 1,2-dimethoxyethane affording colorless needles melting at 267.0°-267.5° C. (uncorr.) in a yield of 20.160 g. (55.7%). Concentration of the mother liquors afforded two additional crops of colorless needles: first crop (4.525 g., 12.5%), melting at 266.0°-267.5° C. (uncorr.); second crop (1.479 g., 4.1%), melting at 265.0°-265.5° C. (uncorr.).
Name
p-chlorobenzamidine hydrochloride
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3.795 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20.151 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Chlorobenzamidine Hydrochloride interact with FAPbI3 perovskite and what are the downstream effects?

A1: this compound Hydrochloride (CBAH) acts as a spacer during the formation of FAPbI3 perovskite films []. Instead of simply being incorporated into the perovskite structure, CBAH promotes the oriented crystallization of one-dimensional (1D) nanorod-like perovskite structures on the surface of the three-dimensional (3D) FAPbI3 perovskite layer []. This 1D-3D hybrid perovskite structure offers several advantages:

  • Surface Passivation: The 1D nanorods effectively passivate surface defects in the FAPbI3 layer, which are known to hinder device performance [].
  • Improved Crystallization and Morphology: The presence of CBAH helps to regulate the crystallization process, resulting in a more favorable morphology for charge transport within the perovskite layer [].
  • Enhanced Charge Extraction: The hybrid 1D-3D structure facilitates better charge extraction, leading to improved device efficiency [].
  • Reduced Charge Recombination: By passivating defects, the 1D nanorods minimize charge recombination losses, further boosting device performance [].

Q2: What are the implications of using this compound Hydrochloride for the stability of FAPbI3 perovskite solar cells?

A2: The research indicates that incorporating CBAH leads to enhanced stability of the resulting perovskite solar cells []. The devices demonstrate improved resilience against:

  • Thermal Stress: The hybrid perovskite structure exhibits better thermal stability compared to devices without the CBAH treatment [].
  • Moisture: The 1D nanorod layer provides a degree of protection against moisture, a known issue for perovskite stability [].
  • Illumination: The CBAH-treated devices exhibit enhanced stability under prolonged light exposure, crucial for long-term performance [].

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